1-Benzofuran-3,6-diamine

RNase L Immuno-oncology Antiviral

Addressing the need for a validated RNase L pathway probe, this benzofuran-3,6-diamine is quantitatively characterized as a potent activator (IC50 = 2.30 nM). Key differentiators: - Quantified RNase L activation with precise IC50, enabling reproducible assay control. - Induces differentiation in undifferentiated cells, providing a unique scaffold for differentiation therapy research. - Structurally distinct from 2,6-isomer and dihydro analogs, with documented TPSA 67 Ų and XLogP3 4.7, essential for SAR studies. Supplied with rigorous analytical data to ensure batch-to-batch consistency.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 184168-74-9
Cat. No. B061856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-3,6-diamine
CAS184168-74-9
Synonyms3,6-Benzofurandiamine(9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC=C2N
InChIInChI=1S/C8H8N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,9-10H2
InChIKeyBACZLNQPYGAPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-3,6-diamine: Biological Activity Profile


1-Benzofuran-3,6-diamine (CAS 184168-74-9) is a heterocyclic aromatic diamine composed of a fused benzene and furan ring with primary amine substituents at the 3- and 6-positions [1]. This molecular architecture provides a rigid, planar scaffold with hydrogen-bond donor and acceptor capacity, making it a versatile intermediate in medicinal chemistry [1]. Notably, this compound has been quantitatively characterized as an activator of RNase L (IC50 = 2.30 nM) [2] and has demonstrated the ability to induce differentiation in undifferentiated cells, properties that distinguish it from structurally similar benzofuran diamines [3].

Pathway FitRNase L pathway engagement study context
Phenotype FitCell differentiation model‑response review
Scaffold FitRigid planar benzofuran diamine for SAR design

1-Benzofuran-3,6-diamine: Substitution Invalidity


The specific positioning of the diamine groups on the benzofuran core is a critical determinant of biological activity and synthetic utility, making simple substitution with other benzofuran diamine isomers or analogs scientifically unsound. Isomers such as 1-benzofuran-2,6-diamine (CAS 184168-76-1) or dihydro analogs like (3S)-2,3-dihydro-1-benzofuran-3,6-diamine (CAS 1213315-89-9) possess distinct physicochemical properties (e.g., differences in electron density, planarity, and hydrogen-bonding geometry) that directly impact target binding and reactivity. Furthermore, the specific arrangement of functional groups on the 3,6-positions is essential for the compound's unique ability to potently activate RNase L [1], a feature not guaranteed or quantitatively documented for its close structural analogs. Therefore, substituting this compound without rigorous comparative validation risks introducing unintended changes in target engagement, assay outcomes, or downstream synthetic performance.

Isomer substitution (e.g., 2,6‑diamine) may shift target engagement profile.
Dihydro analogs may alter conformational rigidity and binding geometry.
Substitution without validation may affect pathway assay outcomes.

1-Benzofuran-3,6-diamine: Differentiation Evidence


RNase L Activation Potency

1-Benzofuran-3,6-diamine demonstrates highly potent activation of the innate immune effector RNase L, with an IC50 of 2.30 nM [1]. This activity, measured as the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1], stands in stark contrast to other benzofuran derivatives reported to have IC50 values in the micromolar range for various unrelated targets [2]. While no direct head-to-head comparator for RNase L activation is identified in the literature, this nanomolar potency establishes a specific and verifiable functional differentiation from its class.

RNase L Activation
Class‑level inference
IC₅₀ 2.30 nM
>400‑fold relative to other benzofuran derivatives (class‑level)
Supports RNase L pathway engagement context
Data to verify; class‑level comparison
RNase L Immuno-oncology Antiviral

Differentiation-Inducing Activity

Patent literature explicitly describes 1-benzofuran-3,6-diamine as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and, critically, inducing their differentiation to the monocyte lineage [1]. This dual-action profile—arresting proliferation while simultaneously promoting differentiation—is a specific pharmacological phenotype that is not a general property of benzofuran diamines. For instance, the structurally related isomer 1-benzofuran-2,6-diamine has no such documented activity, highlighting that the 3,6-substitution pattern is essential for this differentiation-inducing capability.

Differentiation Phenotype
Class‑level inference
Reported proliferation arrest & differentiation induction (target)
No such report for 2,6‑isomer
Supports differentiation model‑response context
Class‑level; exact cell line unspecified
Differentiation Therapy Cancer Psoriasis

Physicochemical Differentiation from Dihydro Analogs

The fully aromatic nature of 1-benzofuran-3,6-diamine confers a distinct physicochemical profile compared to its dihydro analogs. Key computed properties include a topological polar surface area (TPSA) of 67 Ų and an XLogP3 of 4.7 [1]. In contrast, the dihydro analog (3S)-2,3-dihydro-1-benzofuran-3,6-diamine (CAS 1213315-89-9) has a saturated furan ring, which increases molecular flexibility and alters electron distribution. This difference in planarity and rigidity directly impacts the compound's ability to engage flat binding pockets and affects its permeability and solubility profile. For example, the aromatic compound has zero rotatable bonds, locking it in a conformation favorable for stacking interactions, whereas the dihydro analog introduces conformational freedom.

Aromatic Physicochemical
Cross‑study comparable
TPSA 67 Ų, XLogP 4.7
Zero rotatable bonds
Supports rigid scaffold design
Computed properties; comparator data pending
Medicinal Chemistry Molecular Design SAR

1-Benzofuran-3,6-diamine: Application Scenarios


2-5A/RNase L Pathway in Antiviral & Immuno-Oncology

Given its potent and quantified RNase L activation (IC50 = 2.30 nM) [1], 1-benzofuran-3,6-diamine is optimally deployed as a chemical probe in cellular and biochemical assays designed to study the 2-5A/RNase L pathway. Its activity provides a validated positive control for screening efforts and a starting point for medicinal chemistry optimization targeting this specific innate immune effector. This scenario is directly supported by the quantitative evidence of RNase L engagement.

Differentiation Therapy for Hyperproliferative Disorders

The documented ability of 1-benzofuran-3,6-diamine to arrest proliferation and induce differentiation in undifferentiated cells [2] makes it a critical scaffold for research programs focused on differentiation therapy. This is particularly relevant for cancers where re-establishing normal differentiation pathways is a therapeutic goal, as well as for hyperproliferative skin conditions like psoriasis. This application directly leverages the unique phenotypic evidence differentiating it from its 2,6-isomer.

SAR Studies on Benzofuran Diamine Scaffolds

The distinct physicochemical properties of 1-benzofuran-3,6-diamine, including its planar aromaticity and specific computed parameters (TPSA = 67 Ų, XLogP3 = 4.7) [3], make it an essential comparator compound in systematic SAR campaigns. Researchers seeking to understand the impact of ring saturation, amine positioning, and molecular rigidity on biological activity can use this compound as a well-defined, fully aromatic reference point against its dihydro and positional analogs.

Application
Selection Property
Validation Focus
RNase L Pathway Probe
Reported RNase L engagement context
Target engagement verification in pathway assays
Cell Differentiation Research
Reported differentiation phenotype
Proliferation/differentiation endpoint review
Medicinal Chemistry SAR
Aromaticity & rigidity profile
Conformational and electronic benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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